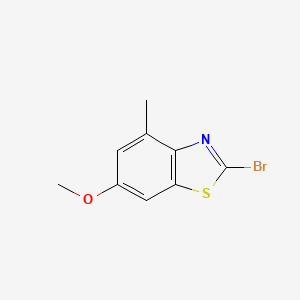

2-Bromo-6-methoxy-4-methylbenzothiazole

Description

Overview of the Benzothiazole (B30560) Heterocyclic System in Academic Research

The benzothiazole scaffold is a significant heterocyclic system in the landscape of academic and industrial research. Structurally, it consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, a five-membered ring containing both sulfur and nitrogen atoms. This bicyclic aromatic structure is not only relatively stable but also possesses reactive sites that allow for extensive functionalization, making it a versatile building block in organic synthesis. scholarsresearchlibrary.com

First discovered in the 1950s, benzothiazole derivatives were initially investigated for their properties as central muscle relaxants. scholarsresearchlibrary.com Since then, the scope of benzothiazole research has expanded dramatically. The unique electronic properties and the ability of the nitrogen and sulfur atoms to act as ligands for metal coordination have made them a subject of interest in materials science, dye chemistry, and as vulcanization accelerators in the rubber industry. researchgate.netresearchgate.net In medicinal chemistry, the benzothiazole nucleus is considered a "privileged scaffold" because its structure is frequently found in compounds exhibiting a wide range of biological activities. researchgate.net The inherent aromaticity and the potential for diverse substitutions on both the benzene and thiazole rings allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which are crucial for biological interactions.

The Role of Benzothiazole Derivatives in Contemporary Chemical and Biological Sciences Research

Benzothiazole derivatives are at the forefront of modern chemical and biological research due to their broad and potent pharmacological activities. researchgate.net The structural diversity achievable through synthetic modifications has led to the development of compounds with applications across numerous therapeutic areas. researchgate.netmdpi.com

In medicinal chemistry , these derivatives have been extensively investigated for a multitude of biological effects, including:

Anticancer Activity : Certain 2-substituted benzothiazoles have shown significant inhibitory effects against various cancer cell lines, including breast, pancreatic, and glioma cells. nih.gov Their mechanisms often involve the modulation of key signaling pathways like EGFR, JAK/STAT, and PI3K/Akt/mTOR, leading to apoptosis and inhibition of cancer cell growth. nih.gov

Antimicrobial and Antifungal Properties : The benzothiazole core is present in numerous agents developed to combat pathogenic bacteria and fungi. mdpi.commdpi.com Research has shown that specific substitutions on the benzothiazole ring can enhance efficacy against resistant strains. mdpi.com For example, some 2-amino-4-bromo-6-methyl-benzothiazoles have been synthesized and explored as antifungal agents. scholarsresearchlibrary.com

Neuroprotective and Anticonvulsant Effects : The ability of benzothiazole derivatives to interfere with glutamate (B1630785) neurotransmission has led to their investigation as potential treatments for neurological disorders. scholarsresearchlibrary.com

In materials science , the unique photophysical properties of benzothiazoles are harnessed for applications in organic light-emitting diodes (OLEDs), fluorescence sensors, and solar cells. The rigid, planar structure and extended π-conjugation in many derivatives facilitate charge transport and luminescence, making them valuable components in organic electronics. nih.gov

The academic interest in this class of compounds stems from the consistent finding that even minor structural modifications to the benzothiazole scaffold can lead to significant changes in biological activity or material properties, offering a rich field for structure-activity relationship (SAR) studies. researchgate.net

Rationale for Academic Investigation of 2-Bromo-6-methoxy-4-methylbenzothiazole within the Benzothiazole Class

While direct and extensive academic literature on the specific compound This compound is not widely available, a strong rationale for its investigation can be constructed based on the established chemical and biological significance of its constituent parts and related analogs. The academic interest in this particular molecule lies in its potential as a highly functionalized intermediate for synthesis and as a candidate for biological or materials science screening.

The core of the molecule is 2-Bromo-6-methoxybenzothiazole . The bromine atom at the 2-position is a key functional group for synthetic chemists. It is a versatile leaving group, making the compound an excellent precursor for introducing a wide variety of other functional groups through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the rapid generation of a library of novel 2-substituted benzothiazole derivatives for further study. mdpi.comcardiff.ac.uk

The substituents on the benzene ring—a methoxy (B1213986) (-OCH₃) group at position 6 and a methyl (-CH₃) group at position 4—are crucial for modulating the molecule's properties.

Methoxy Group (-OCH₃) : The electron-donating methoxy group can significantly influence the electronic properties of the benzothiazole ring system, which can, in turn, affect its reactivity, photophysical characteristics, and biological receptor affinity. In known biologically active molecules, methoxy groups can enhance binding affinity and improve pharmacokinetic profiles.

Methyl Group (-CH₃) : The introduction of a methyl group provides steric bulk and increases lipophilicity. In medicinal chemistry, a methyl group can block metabolic degradation at that position, potentially increasing a drug's half-life. In materials science, it can influence molecular packing in the solid state, thereby affecting charge transport properties. nih.gov

Therefore, the rationale for investigating This compound is threefold:

Synthetic Utility : It serves as a sophisticated and versatile building block for creating more complex molecules, leveraging the reactivity of the 2-bromo position.

Biological Potential : The specific combination of bromo, methoxy, and methyl substituents provides a unique electronic and steric profile that could lead to novel interactions with biological targets, making it a candidate for screening in anticancer, antimicrobial, or neurological drug discovery programs. nih.govmdpi.com

Materials Science Exploration : The substituents can tune the frontier molecular orbital energies (HOMO/LUMO), which is critical for designing new materials for organic electronics with tailored optoelectronic properties. nih.gov

The systematic study of such specifically substituted benzothiazoles is essential for building a comprehensive understanding of structure-property and structure-activity relationships within this important class of heterocyclic compounds.

Data Tables

Table 1: Physicochemical Properties of 2-Bromo-6-methoxybenzothiazole

This table outlines the known properties of the parent compound without the 4-methyl substitution, which serves as a baseline for understanding the target molecule.

| Property | Value | Source(s) |

| CAS Number | 2941-58-4 | whsysbio.net |

| Molecular Formula | C₈H₆BrNOS | whsysbio.net |

| Molecular Weight | 244.11 g/mol | whsysbio.net |

| Physical Form | Solid | |

| Boiling Point | 335.4 °C (Predicted) | whsysbio.net |

| Density | 1.667 g/cm³ (Predicted) | whsysbio.net |

| IUPAC Name | 2-bromo-6-methoxy-1,3-benzothiazole |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxy-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNOS/c1-5-3-6(12-2)4-7-8(5)11-9(10)13-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWHABGGUOKGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization Methodologies for Benzothiazole Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules like 2-Bromo-6-methoxy-4-methylbenzothiazole. The absorption of UV or visible light by a molecule induces transitions of electrons from lower to higher energy molecular orbitals. In benzothiazole (B30560) derivatives, these transitions are typically of the π → π* and n → π* type, originating from the delocalized π-system of the fused benzene (B151609) and thiazole (B1198619) rings, as well as the non-bonding electrons on the nitrogen and sulfur atoms.

The UV-Vis spectrum of a benzothiazole derivative is characterized by one or more absorption bands, with the position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) being sensitive to the molecular structure. The substituents on the benzothiazole core play a crucial role in modulating the electronic transitions and, consequently, the observed spectrum.

For this compound, the electronic effects of the substituents can be predicted to influence its UV-Vis absorption profile:

Methoxy (B1213986) Group (-OCH3): As an electron-donating group, the methoxy substituent at the 6-position is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to the unsubstituted benzothiazole. This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Methyl Group (-CH3): The methyl group at the 4-position is a weak electron-donating group and is likely to have a minor influence on the electronic transitions compared to the methoxy and bromo substituents.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Absorption Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Band I | 290 - 320 | 10,000 - 20,000 | π → π* |

| Band II | 240 - 260 | 15,000 - 25,000 | π → π* |

X-ray Diffraction Techniques for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the general methodology and the type of information that can be obtained are well-established from studies on other benzothiazole derivatives. The process involves growing a single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystallographic data would be presented in a standardized format, including the parameters shown in Table 2. This information is crucial for understanding the molecule's solid-state properties and for computational modeling studies.

Table 2: Typical Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. In the synthesis of 2-Bromo-6-methoxybenzothiazole, a related compound, HPLC is used to monitor the progress of the reaction. For the purification and purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A suitable starting point for developing an HPLC method for this compound can be inferred from methods used for similar structures, such as 6-methoxy-2-methylbenzothiazole. Table 3 outlines a potential set of HPLC conditions. The retention time would be specific to the compound under these conditions and would be used for its identification and quantification.

Table 3: Exemplary HPLC Conditions for the Analysis of a Substituted Benzothiazole

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (set at a λmax of the compound) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for identification and mass spectral data for structural confirmation. For this compound, a GC-MS analysis would involve vaporizing the sample and passing it through a capillary column where separation occurs based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer would then fragment the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint.

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Methoxy 4 Methylbenzothiazole

Quantum Chemical Investigations (DFT, HF, MP2)

Quantum chemical investigations, utilizing methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory of the second order (MP2), are fundamental to understanding the intrinsic properties of a molecule. These methods are employed to calculate the electronic structure, vibrational frequencies, and charge distribution of 2-Bromo-6-methoxy-4-methylbenzothiazole. DFT, in particular, is a widely used method for studying benzothiazole (B30560) derivatives due to its balance of accuracy and computational cost. scirp.orgmdpi.comnih.gov

The electronic structure of a molecule is defined by the arrangement of its electrons in various energy levels or orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing the kinetic stability and chemical reactivity of a compound. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For substituted benzothiazoles, the nature and position of substituents can significantly influence the energies of these frontier orbitals and, consequently, the reactivity of the molecule. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Benzothiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is representative and illustrates typical values for a substituted benzothiazole.

Table 2: Representative Calculated Vibrational Frequencies for a Benzothiazole Derivative

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (methyl) | 2980 - 2870 |

| C=N stretching | 1650 - 1550 |

| C-O stretching (methoxy) | 1250 - 1020 |

| C-Br stretching | 700 - 500 |

Note: This data is representative and illustrates typical vibrational frequency ranges for a substituted benzothiazole.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. asianpubs.orgresearchgate.net It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). asianpubs.org In an MEP map, regions of negative potential are typically colored red and indicate areas prone to electrophilic attack, while regions of positive potential are colored blue and are susceptible to nucleophilic attack. dtic.mil For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, and positive potential near the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other molecules and its potential binding sites. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. biointerfaceresearch.comnih.gov These studies are instrumental in drug discovery and development.

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the feasibility of different binding poses. wjarr.com The simulations calculate a docking score, which is an estimation of the binding affinity between the ligand and the target. wjarr.com A lower docking score generally indicates a more favorable binding interaction. researchgate.net For benzothiazole derivatives, docking studies have been used to predict their binding modes with various enzymes, providing insights into their potential as inhibitors. biointerfaceresearch.comekb.eg

Table 3: Representative Molecular Docking Results for a Benzothiazole Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase | -8.5 | Leu83, Val91, Ala143 |

| Dihydroorotase | -7.9 | Asn44, Leu222 |

Note: This data is representative and illustrates typical docking results for a substituted benzothiazole with hypothetical protein targets.

Beyond predicting binding affinity, molecular docking can elucidate the specific interactions that stabilize the ligand-receptor complex. biointerfaceresearch.com These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. By identifying the key amino acid residues in the binding pocket that interact with the ligand, a deeper understanding of the molecular determinants of binding can be achieved. nih.gov This information is critical for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations could provide valuable insights into its conformational flexibility and dynamic behavior over time. Such studies are crucial for understanding how the molecule interacts with biological targets, its stability, and its physicochemical properties.

Research on related benzothiazole derivatives has demonstrated the utility of MD simulations in elucidating their mechanism of action. For instance, MD simulations have been employed to study the stability of benzothiazole-thiazole hybrids when bound to the p56lck enzyme, a target in cancer therapy. biointerfaceresearch.com These simulations can reveal key interactions between the ligand and the protein's active site, highlighting the conformational changes that occur upon binding. Similarly, MD simulations have been used to assess the stability of novel benzothiazole and benzo biointerfaceresearch.comresearchgate.netoxazin-3(4H)-one derivatives as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govresearchgate.netacs.org

For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms to predict their motion. The resulting trajectory provides a detailed view of the molecule's conformational landscape, identifying the most stable conformations and the energy barriers between them.

Illustrative Data from MD Simulations of a Related Benzothiazole Derivative:

Below is a hypothetical data table illustrating the type of information that could be obtained from an MD simulation of a benzothiazole derivative complexed with a target protein.

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSF of Key Residue (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.50 | 3 |

| 10 | 1.25 | 1.10 | 2 |

| 20 | 1.50 | 1.25 | 2 |

| 30 | 1.45 | 1.20 | 3 |

| 40 | 1.60 | 1.30 | 1 |

| 50 | 1.55 | 1.28 | 2 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model for a class of compounds like benzothiazoles involves several key steps. First, a dataset of molecules with known biological activities is compiled. Then, for each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.govthieme-connect.com The quality of the resulting QSAR model is assessed using various statistical parameters, such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). allsubjectjournal.com

Studies on various benzothiazole analogues have successfully developed QSAR models to understand their antibacterial, anticancer, and anthelmintic activities. researchgate.netallsubjectjournal.commdpi.com For example, a QSAR study on halogen- and amidino-substituted benzothiazoles identified key molecular descriptors that influence their antiproliferative activity. mdpi.com Such models can elucidate the structural features that are important for a compound's biological activity.

Example of a QSAR Model Equation for a Series of Benzothiazole Analogs:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * HD_Count + 3.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP is the logarithm of the partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

Note: This equation is a simplified example and does not represent a real QSAR model.

Once a robust and validated QSAR model has been developed, it can be used to predict the biological activity of novel compounds that have not yet been synthesized or tested. researchgate.net This predictive capability is a powerful tool in drug discovery, as it allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

To predict the activity of a new analogue, such as a derivative of this compound, the same molecular descriptors used to build the QSAR model are calculated for the new molecule. These descriptor values are then plugged into the QSAR equation to obtain a predicted biological activity.

The predictive power of QSAR models for benzothiazole derivatives has been demonstrated in several studies. For instance, a QSAR model for the anthelmintic activity of benzothiazole derivatives was used to predict the activity of new compounds with good accuracy. allsubjectjournal.com

Illustrative Prediction of Activity for Novel Benzothiazole Analogues:

The following table demonstrates how a QSAR model could be used to predict the antibacterial activity of novel benzothiazole analogues.

| Compound | LogP | Molecular Weight | Predicted pMIC |

| Analogue 1 | 3.2 | 350 | 5.8 |

| Analogue 2 | 3.5 | 365 | 6.2 |

| Analogue 3 | 2.9 | 340 | 5.5 |

| Analogue 4 | 3.8 | 380 | 6.5 |

Note: This table is for illustrative purposes and is based on a hypothetical QSAR model.

Structure Activity Relationship Sar Investigations of Substituted Benzothiazoles

Impact of Substituents at the 2-Position on Biological Activity

The 2-position of the benzothiazole (B30560) ring is a primary site for chemical modification and has been extensively studied to understand its influence on biological activity. Literature reveals that substitutions at this position are a significant determinant of the pharmacological properties of benzothiazole derivatives. benthamscience.com A wide array of functional groups, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. benthamscience.commdpi.com

For instance, the introduction of a phenyl group at the 2-position has been a common strategy in the development of anticancer agents. mdpi.com Further substitution on this phenyl ring can significantly modulate the activity. The nature and position of these substituents play a critical role. For example, 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity, particularly against breast cancer cell lines. benthamscience.com The activity of these compounds is often linked to their ability to interact with specific biological targets, and the substituent at the 2-position is key to defining this interaction.

In the context of antimicrobial activity, the presence of different groups at the 2-position can confer broad-spectrum or specific activity against various pathogens. For example, the incorporation of certain amide-imidazole scaffolds at this position has led to the development of potent antifungal agents. nih.gov Similarly, the introduction of hydrazone moieties has been explored for generating antimicrobial compounds.

The following table summarizes the impact of various substituents at the 2-position on the biological activity of benzothiazole derivatives, as reported in different studies.

| 2-Position Substituent | Target Activity | Observed Effect |

| Substituted Phenyl Rings | Anticancer | Potent activity, particularly with amino groups on the phenyl ring. |

| Amide-imidazole scaffolds | Antifungal | Excellent inhibitory activity against Candida albicans and Cryptococcus neoformans. nih.gov |

| Heterocyclic moieties | Various | Can confer a wide range of activities including antimicrobial and anticancer. |

| Thiol and Amino Groups | Various | Often enhance the biological potency of the parent compound. |

It is evident that the substituent at the 2-position is a critical determinant of the biological activity of benzothiazoles. The diverse functionalities that can be introduced at this position allow for extensive SAR exploration and the optimization of lead compounds for various therapeutic targets.

Influence of Substituents at the 6-Position (e.g., Methoxy (B1213986), Bromo) on Biological Activity

The 6-position of the benzothiazole ring is another key site for substitution that significantly influences the molecule's biological profile. Modifications at this position can impact factors such as lipophilicity, electronic distribution, and receptor binding, thereby modulating the potency and selectivity of the compound. Among the various substituents explored, methoxy and bromo groups have garnered considerable attention.

The introduction of a methoxy group (-OCH3) at the 6-position has been shown to enhance the potency of certain benzothiazole derivatives. benthamscience.com This is often attributed to the electron-donating nature of the methoxy group, which can alter the electron density of the benzothiazole ring system and influence its interaction with biological targets. For example, in a series of anticancer 2-phenylbenzothiazoles, the presence of a 6-methoxy group was found to be favorable for activity.

Conversely, the introduction of a halogen atom, such as bromine, at the 6-position can also lead to a significant enhancement of biological activity. The bromo group is known for its ability to increase lipophilicity and participate in halogen bonding, which can strengthen the binding affinity of the compound to its target receptor. For instance, certain 6-bromo-substituted benzothiazoles have demonstrated notable antimicrobial and anticancer properties.

The electronic and steric properties of the substituent at the 6-position are crucial. Electron-donating groups like methoxy can increase the electron density of the aromatic system, which may be beneficial for certain biological interactions. On the other hand, electron-withdrawing groups or bulky groups can also be advantageous depending on the specific target.

The table below illustrates the influence of substituents at the 6-position on the biological activity of benzothiazole derivatives.

| 6-Position Substituent | Target Activity | Observed Effect |

| Methoxy (-OCH3) | Anticancer, Antimicrobial | Generally enhances potency. benthamscience.com |

| Bromo (-Br) | Anticancer, Antimicrobial | Can increase lipophilicity and binding affinity. |

| Nitro (-NO2) | Various | Often an electron-withdrawing group that can modulate activity. |

| Amino (-NH2) | Various | Can act as a hydrogen bond donor and influence solubility. |

Role of Methyl Group at the 4-Position on Molecular Interactions and Activity

While the 2- and 6-positions of the benzothiazole ring have been the primary focus of many SAR studies, substitutions at the 4-position also play a role in modulating the biological activity of these compounds. The introduction of a methyl group at the 4-position can influence the molecule's properties through both steric and electronic effects.

A methyl group is a small, lipophilic, and electron-donating substituent. Its presence at the 4-position can have several consequences. Sterically, it can influence the conformation of the molecule and its ability to fit into a binding pocket. This can either be beneficial, by promoting a more active conformation, or detrimental, by causing steric hindrance that prevents optimal binding.

Electronically, the methyl group can donate electron density to the benzothiazole ring system, which can affect its reactivity and its non-covalent interactions with biological macromolecules. For example, an increase in electron density might enhance pi-pi stacking interactions with aromatic residues in a protein's active site.

In some reported series of benzothiazole derivatives, the introduction of a 4-methyl group has been shown to be compatible with or even beneficial for biological activity. For instance, in certain series of antimicrobial thiazole (B1198619) derivatives, a 4-methyl group on the thiazole ring influenced activity against E. coli. nih.gov Although this is on a thiazole rather than a benzothiazole, it highlights the potential impact of a methyl group in a similar position. In another study, the addition of a methyl group to the 2-position of a benzothiazole analogue of Retigabine was found to ablate its protective effect in a cell viability assay, suggesting a negative steric or electronic influence in that specific context. acs.org

Provide a key hydrophobic interaction: The methyl group can fit into a small hydrophobic pocket within the receptor, increasing binding affinity.

Induce a favorable conformation: The steric bulk of the methyl group, though small, can restrict the rotation of adjacent substituents, locking the molecule into a more bioactive conformation.

Modulate electronic properties: As an electron-donating group, it can influence the electronic nature of the benzothiazole system, which can be important for receptor recognition and binding.

Further focused studies are needed to fully elucidate the specific role of the 4-methyl group in the molecular interactions and biological activity of various classes of benzothiazole derivatives.

Electronic and Steric Effects of Functional Groups on Pharmacological Profiles

The pharmacological profile of benzothiazole derivatives is intricately linked to the electronic and steric properties of their substituents. The interplay of these factors determines the molecule's ability to reach its target, bind effectively, and elicit a biological response.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron distribution within the benzothiazole ring system. This, in turn, affects the molecule's pKa, polarity, and ability to participate in various non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and pi-pi stacking. mdpi.com

Electron-donating groups (EDGs) , such as methoxy (-OCH3) and methyl (-CH3), increase the electron density of the benzothiazole ring. This can enhance interactions with electron-deficient regions of a biological target and can also influence the molecule's metabolic stability.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and halogens (e.g., -Br, -Cl), decrease the electron density of the ring. This can make the molecule more susceptible to nucleophilic attack and can be crucial for forming specific interactions, like halogen bonds, with the target receptor. mdpi.com

The following table provides examples of how electronic effects of substituents can influence the pharmacological profile of benzothiazoles.

| Substituent | Electronic Effect | Potential Impact on Pharmacological Profile |

| -OCH3 | Electron-donating | May enhance binding to electron-deficient sites; can affect metabolism. |

| -Br | Electron-withdrawing | Can participate in halogen bonding, increasing binding affinity; increases lipophilicity. |

| -NO2 | Strong electron-withdrawing | Can significantly alter electronic properties and may be important for specific receptor interactions. |

| -CH3 | Weak electron-donating | Can provide hydrophobic interactions and fine-tune electronic properties. |

Steric Effects: The size and shape of a substituent, or its steric bulk, play a critical role in determining how a molecule fits into the binding site of its biological target. A bulky substituent may either improve binding by occupying a large hydrophobic pocket or hinder binding by clashing with the receptor surface.

The strategic placement of bulky groups can also be used to influence the molecule's conformation, restricting its flexibility and locking it into a more bioactive shape. Furthermore, steric hindrance can be employed to protect a metabolically labile part of the molecule from enzymatic degradation, thereby improving its pharmacokinetic profile.

In essence, the optimization of a benzothiazole-based drug candidate often involves a careful balancing of both electronic and steric factors to achieve the desired potency, selectivity, and pharmacokinetic properties.

Rational Design Principles for Modulating Benzothiazole Activity

The rational design of benzothiazole derivatives with improved biological activity relies on a deep understanding of the SAR principles discussed in the preceding sections. By systematically modifying the benzothiazole scaffold and analyzing the resulting changes in activity, medicinal chemists can develop predictive models to guide the design of new and more effective compounds. nih.gov

Several key principles guide the rational design of active benzothiazoles:

Scaffold Hopping and Bioisosteric Replacement: In cases where the benzothiazole core is essential for activity but may have undesirable properties (e.g., poor solubility, metabolic instability), it can be replaced with other heterocyclic systems with similar electronic and steric properties (bioisosteres). Alternatively, the core can be retained, and the substituents can be replaced with bioisosteres to fine-tune the activity.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational techniques such as molecular docking can be used to predict how different benzothiazole derivatives will bind. nih.gov This allows for the in silico design of compounds with improved binding affinity and selectivity before they are synthesized in the laboratory.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the key pharmacophoric features of a series of active benzothiazoles, new compounds can be designed that incorporate these features in a novel way.

Molecular Hybridization: This strategy involves combining the structural features of two or more known active molecules into a single hybrid compound. For example, a benzothiazole moiety known for its anticancer activity could be linked to another pharmacophore that targets a different aspect of cancer cell biology, potentially leading to a synergistic effect.

The application of these rational design principles has led to the development of numerous benzothiazole derivatives with potent and selective activities against a wide range of diseases. The continued exploration of the SAR of this versatile scaffold, coupled with modern drug design techniques, promises to yield even more effective therapeutic agents in the future.

Mechanistic Insights into Biological Activity of Benzothiazole Derivatives General Framework

Mechanisms of Interaction with Biological Targets (e.g., Enzymes, Receptors)

The biological activity of benzothiazole (B30560) derivatives often stems from their ability to interact with various biological targets, most notably enzymes and cellular receptors. The planar structure of the benzothiazole ring system allows it to fit into the binding sites of these macromolecules.

Many benzothiazole-based compounds function as enzyme inhibitors. researchgate.net For instance, certain derivatives have been shown to inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway, thereby exhibiting antimicrobial activity. sigmaaldrich.com The interaction with the enzyme's active site is often stabilized by a network of hydrogen bonds and hydrophobic interactions between the benzothiazole scaffold and the amino acid residues of the enzyme. uni.lu

In the context of cancer therapy, some benzothiazole derivatives have been identified as inhibitors of enzymes crucial for cancer cell proliferation, such as protein kinases and topoisomerases. For example, certain analogs can interfere with the function of human topoisomerase IIα, an enzyme that plays a critical role in DNA replication and chromosome segregation. orgsyn.orgchemicalbook.com

Furthermore, the structural versatility of benzothiazoles allows for the design of molecules that can act as ligands for specific cellular receptors. By modifying the substituents on the benzothiazole core, it is possible to achieve selective binding to receptors involved in various signaling pathways, thereby modulating cellular responses.

Molecular Basis of Biological Effects (e.g., Enzyme Inhibition, DNA Interactions, Membrane Disruption)

The molecular basis for the biological effects of benzothiazole derivatives is diverse and includes several key mechanisms:

Enzyme Inhibition: As mentioned, this is a primary mechanism of action. By binding to the active or allosteric sites of enzymes, benzothiazole derivatives can block the catalytic activity essential for cellular processes. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific compound and enzyme. For example, some benzothiazoles act as carbonic anhydrase inhibitors. researchgate.net

DNA Interactions: Certain benzothiazole derivatives can interact with DNA, leading to cytotoxic effects, which is a particularly relevant mechanism for anticancer agents. echemi.com These interactions can occur in several ways:

Intercalation: The planar benzothiazole ring can insert itself between the base pairs of the DNA double helix, causing a distortion of the DNA structure and interfering with replication and transcription.

Groove Binding: Some derivatives can bind to the minor groove of the DNA, which can also disrupt DNA-protein interactions and subsequent cellular processes. echemi.com

Membrane Disruption: Although less common, some benzothiazole compounds may exert their antimicrobial effects by disrupting the integrity of microbial cell membranes. This can lead to leakage of intracellular components and ultimately cell death.

The specific biological effect of a benzothiazole derivative is highly dependent on its chemical structure, including the nature and position of its substituents. These modifications influence the compound's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.

Electrochemical Mechanistic Studies Relevant to Benzothiazole Derivatives

Electrochemical studies provide valuable insights into the redox properties of benzothiazole derivatives, which can be correlated with their biological activities. Techniques such as cyclic voltammetry can be used to investigate the oxidation and reduction potentials of these compounds.

The electron-donating or electron-withdrawing nature of substituents on the benzothiazole ring can significantly influence its electrochemical behavior. nih.gov These redox properties are often relevant to the compound's mechanism of action, particularly in processes that involve electron transfer reactions. For example, the ability of a compound to be oxidized or reduced can be related to its potential to generate reactive oxygen species (ROS), which can induce oxidative stress and contribute to its cytotoxic or antimicrobial effects.

Furthermore, electrochemical methods have been developed for the synthesis of benzothiazole derivatives, such as the electrochemical cyanation of benzothiazoles. nih.gov These studies not only provide efficient synthetic routes but also contribute to a deeper understanding of the reactivity and electronic structure of the benzothiazole nucleus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-bromo-6-methoxy-4-methylbenzothiazole, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves bromination and functional group protection. For example, bromination of 6-methoxy-4-methylbenzothiazole using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the target compound. Reflux duration (12–24 hr) and stoichiometric ratios (1:1.1 substrate:NBS) are critical for reproducibility. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl group (δ 2.3–2.5 ppm).

- IR : Confirm C-Br stretch (~550–600 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- HRMS : Exact mass calculation (e.g., C₉H₈BrNOS requires m/z 272.9492) ensures molecular identity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) or anticancer activity via MTT assays (e.g., HeLa cells). Use concentrations ranging from 1–100 µM, with positive controls (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths/angles. Use SHELXL for refinement (e.g., assigning disorder in substituents). For example, a monoclinic crystal system (space group P2₁/n) with unit cell parameters (a = 13.68 Å, b = 9.61 Å, c = 14.81 Å, β = 98.3°) confirms molecular geometry. Validate thermal displacement parameters (Ueq) to detect lattice defects .

Q. How should researchers address contradictions between spectroscopic and computational data (e.g., DFT vs. experimental NMR chemical shifts)?

- Methodological Answer :

- Step 1 : Re-examine experimental conditions (e.g., solvent effects, temperature).

- Step 2 : Compare DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental shifts. Deviations >0.5 ppm may indicate tautomerism or dynamic effects.

- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this benzothiazole derivative?

- Methodological Answer :

- Directing Groups : The methoxy group at C6 directs electrophiles to C5 via resonance.

- Solvent Effects : Use non-polar solvents (e.g., CCl₄) to minimize solvolysis.

- Catalysis : Lewis acids (e.g., FeCl₃) enhance bromination at C2 .

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to assess activation energy for oxidative addition of Pd(0) to the C-Br bond. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.